Cas no 149451-95-6 (1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro-)

1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- is a versatile organic compound characterized by its bromo and fluoro substituents. This compound exhibits high stability and excellent solubility in organic solvents, making it suitable for various synthetic applications. Its unique structural features offer a favorable platform for further functionalization, allowing for the development of complex organic molecules with tailored properties.
1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- structure
149451-95-6 structure
Product Name:1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro-
CAS No:149451-95-6
MF:C16H16BrF
MW:307.200647354126
CID:100221
PubChem ID:19917645
Update Time:2025-11-01

1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro-
    • 1-bromo-4-(4-butylphenyl)-2-fluorobenzene
    • 4'-Butyl-4-bromo-3-fluorobiphenyl
    • 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro
    • 4-Bromo-4'-butyl-3-fluoro-biphenyl
    • 4''-BUTYL-4-BROMO-3-FLUOROBIPHENYL
    • 4/'/'-BUTYL-4-BROMO-3-FLUOROBIPHENYL
    • 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
    • 149451-95-6
    • DTXSID70601306
    • SCHEMBL8995495
    • 4-bromo-4'-butyl-3-fluorobiphenyl
    • MDL: MFCD10687139
    • Inchi: 1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3
    • InChI Key: RWZZCVUQOFIUKG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1F)C1C=CC(=CC=1)CCCC

Computed Properties

  • Exact Mass: 306.04200
  • Monoisotopic Mass: 306.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 6.2

Experimental Properties

  • Density: 1.274
  • Boiling Point: 363°C at 760 mmHg
  • Flash Point: 177.9°C
  • Refractive Index: 1.555
  • PSA: 0.00000
  • LogP: 5.59780

1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
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SHENG KE LU SI SHENG WU JI SHU
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Additional information on 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro-

Introduction to 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- (CAS No. 149451-95-6): Applications and Recent Research Developments

The compound 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- (CAS No. 149451-95-6) represents a significant advancement in the realm of specialty chemicals, particularly within the context of pharmaceutical intermediates and advanced material synthesis. This biphenyl derivative, characterized by its unique structural configuration featuring a bromo substituent at the 4-position and a butyl group at the 4'-position, along with a fluoro moiety at the 3-position, exhibits a distinct set of chemical properties that make it invaluable in modern synthetic chemistry.

Structurally speaking, the presence of the bromo group at the para position relative to the fluoro substituent introduces a high degree of reactivity, making this compound an excellent candidate for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in drug discovery and polymer science. The fluoro substituent, on the other hand, imparts electronic and steric effects that can modulate the compound's interactions with biological targets, enhancing its potential as a pharmacophore.

In recent years, there has been growing interest in biphenyl derivatives due to their applications in medicinal chemistry. The combination of halogenated aromatic rings with alkyl side chains provides a versatile scaffold for designing molecules with tailored physicochemical properties. For instance, studies have demonstrated that such compounds can exhibit enhanced solubility in both aqueous and organic solvents, which is crucial for formulation development in pharmaceuticals. Moreover, the butyl group at the 4'-position contributes to steric hindrance, which can influence binding affinity and selectivity in biological assays.

One of the most compelling aspects of 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- is its utility as an intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For example, recent studies have shown its potential in designing kinase inhibitors, where the precise arrangement of substituents can fine-tune binding interactions with enzyme active sites. The bromo and fluoro groups serve as handles for further derivatization, allowing chemists to explore a wide spectrum of structural modifications.

The pharmaceutical industry has also been exploring the use of biphenyl derivatives in materials science applications. These compounds can be incorporated into liquid crystals or organic semiconductors due to their rigid planar structure and ability to form ordered assemblies. Such materials are critical for next-generation display technologies and electronic devices. Additionally, the electronic properties modulated by halogen substituents make these compounds attractive candidates for optoelectronic applications.

From a synthetic chemistry perspective, 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- exemplifies how strategic functionalization can unlock new possibilities in molecular design. The compound's reactivity profile allows for efficient construction of polycyclic frameworks with precise stereochemistry. This is particularly important in drug discovery, where three-dimensional shape complementarity between a drug molecule and its biological target is often decisive for efficacy. The ability to introduce diverse functional groups while maintaining structural integrity makes this class of compounds exceptionally valuable.

In conclusion, 1,1'-Biphenyl,4-bromo-4'-butyl-3-fluoro- (CAS No. 149451-95-6) represents a cornerstone in modern chemical synthesis with far-reaching implications across pharmaceuticals and advanced materials. Its unique structural features—combining halogenated aromatic rings with alkyl side chains—endow it with exceptional versatility for further derivatization and application development. As research continues to uncover new methodologies for functionalizing these biphenyl derivatives, their role as key building blocks in synthetic chemistry is set to expand even further.

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